molecular formula C8H7NO2S B1620272 2-Methyl-1,3-benzothiazole-5,6-diol CAS No. 68252-56-2

2-Methyl-1,3-benzothiazole-5,6-diol

Cat. No.: B1620272
CAS No.: 68252-56-2
M. Wt: 181.21 g/mol
InChI Key: SCVRMYXQAOKGMU-UHFFFAOYSA-N
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Description

2-Methyl-1,3-benzothiazole-5,6-diol is a benzothiazole derivative featuring a methyl group at position 2 and hydroxyl groups at positions 5 and 6. The benzothiazole core is a heterocyclic aromatic system containing sulfur and nitrogen, which confers unique electronic and chemical properties. Applications of benzothiazole derivatives span pharmaceuticals, fluorescent probes, and polymer precursors, with hydroxyl groups likely enabling participation in coordination chemistry or crosslinking reactions .

Properties

CAS No.

68252-56-2

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2-methyl-1,3-benzothiazole-5,6-diol

InChI

InChI=1S/C8H7NO2S/c1-4-9-5-2-6(10)7(11)3-8(5)12-4/h2-3,10-11H,1H3

InChI Key

SCVRMYXQAOKGMU-UHFFFAOYSA-N

SMILES

CC1=NC2=CC(=C(C=C2S1)O)O

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Benzothiazoles

a. 5,6-Diamino-2-methylbenzothiazole (CAS 101258-09-7) This compound replaces the hydroxyl groups of 2-methyl-1,3-benzothiazole-5,6-diol with amino groups. The amino substituents increase nucleophilicity, making it more reactive in electrophilic aromatic substitution or polymerization reactions. In contrast, the diol derivative’s hydroxyl groups favor hydrogen bonding and metal coordination, which may enhance its utility in crystal engineering or supramolecular chemistry .

b. (E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole This styryl-substituted benzothiazole () features a methoxy group at position 6 and an azide-functionalized styryl group at position 2. The extended conjugation from the styryl group enhances fluorescence properties, making it suitable for bioimaging.

Property This compound 5,6-Diamino-2-methylbenzothiazole 6-Methoxy-2-styrylbenzothiazole
Functional Groups 5,6-diol 5,6-diamine 6-methoxy, 2-styryl
Reactivity Hydrogen bonding, metal coordination Nucleophilic substitution Photoaffinity labeling, fluorescence
Applications Polymers, coordination chemistry Polymer precursors Bioimaging, click chemistry

Benzothiadiazole Derivatives

4,7-Diphenylethynyl-2,1,3-benzothiadiazole () replaces the thiazole sulfur with a second nitrogen, forming a thiadiazole ring. This increases electron deficiency, making benzothiadiazoles excellent electron acceptors in organic electronics. While this compound lacks such electron-deficient character, its diol groups could stabilize charge-transfer complexes or enhance solubility in polar solvents .

Aliphatic Diols (1,6-Hexanediol)

1,6-Hexanediol () is a linear aliphatic diol with primary hydroxyl groups. Its flexible backbone and lower aromaticity result in higher solubility in nonpolar solvents compared to the rigid, aromatic this compound. However, the latter’s aromatic system may confer UV absorption or fluorescence properties absent in aliphatic diols .

Research Findings and Methodological Considerations

  • Hydrogen Bonding : The diol groups in this compound likely form robust hydrogen-bonding networks, as observed in crystalline systems analyzed via graph set theory .
  • Structural Validation : If crystallized, SHELX programs () would refine its structure, leveraging hydrogen-bonding motifs for accurate packing analysis.

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